molecular formula C8H14 B100873 Octa-2,3-diene CAS No. 16487-68-6

Octa-2,3-diene

Cat. No. B100873
CAS RN: 16487-68-6
M. Wt: 110.2 g/mol
InChI Key: UHCLKMFELDFBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octa-2,3-diene, also known as 1,5-octadiene, is a colorless organic compound with the chemical formula C8H14. It is a highly reactive molecule that has been widely used in organic synthesis due to its ability to undergo various chemical reactions. Octa-2,3-diene has been employed in the synthesis of a wide range of organic compounds, including polymers, pharmaceuticals, and natural products.

Mechanism Of Action

Octa-2,3-diene is a highly reactive molecule that can undergo various chemical reactions, including addition, oxidation, and reduction. The mechanism of action of octa-2,3-diene depends on the specific reaction it is involved in. For example, in the addition reaction, octa-2,3-diene acts as an electrophile, while in the oxidation reaction, it acts as a reducing agent.

Biochemical And Physiological Effects

Octa-2,3-diene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxicity towards aquatic organisms. In addition, it has been reported to have some mutagenic and carcinogenic properties.

Advantages And Limitations For Lab Experiments

The advantages of using octa-2,3-diene in lab experiments include its high reactivity, its ability to undergo various chemical reactions, and its versatility in organic synthesis. However, the limitations of using octa-2,3-diene include its toxicity towards aquatic organisms, its mutagenic and carcinogenic properties, and its high reactivity, which can make it difficult to handle and store.

Future Directions

There are several future directions for octa-2,3-diene research. One direction is the development of new catalytic processes using octa-2,3-diene as a reactant. Another direction is the modification of existing catalytic processes using octa-2,3-diene. In addition, there is a need to study the biochemical and physiological effects of octa-2,3-diene in more detail. Finally, there is a need to develop safer and more efficient methods of handling and storing octa-2,3-diene in the laboratory.
Conclusion
Octa-2,3-diene is a highly reactive molecule that has been widely used in organic synthesis. It can be synthesized through various methods, including the elimination of hydrogen from cyclooctene. Octa-2,3-diene has been employed in the synthesis of a wide range of organic compounds, including natural products, pharmaceuticals, and polymers. It has also been used as a reactant in the development of new catalytic processes and as a building block in the synthesis of complex molecular architectures. However, octa-2,3-diene has some limitations, including its toxicity towards aquatic organisms, its mutagenic and carcinogenic properties, and its high reactivity, which can make it difficult to handle and store. There are several future directions for octa-2,3-diene research, including the development of new catalytic processes, the modification of existing ones, and the study of its biochemical and physiological effects.

Synthesis Methods

Octa-2,3-diene can be synthesized through various methods, including the dehydrohalogenation of alkyl halides, the elimination of hydrogen from alkenes, and the hydrogenation of diynes. The most common method of synthesizing octa-2,3-diene is through the elimination of hydrogen from cyclooctene using a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of a cyclooctadiene intermediate, which then undergoes further dehydrogenation to yield octa-2,3-diene.

Scientific Research Applications

Octa-2,3-diene has been extensively used in scientific research due to its unique reactivity and ability to undergo various chemical reactions. It has been employed in the synthesis of a wide range of organic compounds, including natural products, pharmaceuticals, and polymers. Octa-2,3-diene has also been used as a reactant in the development of new catalytic processes and the modification of existing ones. In addition, it has been utilized as a probe in spectroscopic studies and as a building block in the synthesis of complex molecular architectures.

properties

CAS RN

16487-68-6

Product Name

Octa-2,3-diene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7H,4,6,8H2,1-2H3

InChI Key

UHCLKMFELDFBRW-UHFFFAOYSA-N

SMILES

CCCCC=C=CC

Canonical SMILES

CCCCC=C=CC

Other CAS RN

16487-68-6

synonyms

2,3-Octadiene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.